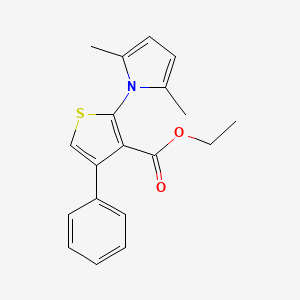

ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate

CAS No.: 302575-65-1

Cat. No.: VC5512835

Molecular Formula: C19H19NO2S

Molecular Weight: 325.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302575-65-1 |

|---|---|

| Molecular Formula | C19H19NO2S |

| Molecular Weight | 325.43 |

| IUPAC Name | ethyl 2-(2,5-dimethylpyrrol-1-yl)-4-phenylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C19H19NO2S/c1-4-22-19(21)17-16(15-8-6-5-7-9-15)12-23-18(17)20-13(2)10-11-14(20)3/h5-12H,4H2,1-3H3 |

| Standard InChI Key | IKVPDFICNKIYLP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N3C(=CC=C3C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure combines a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 2-position with a 2,5-dimethylpyrrole group and at the 4-position with a phenyl ring. The 3-position hosts an ethyl carboxylate ester, enhancing solubility and reactivity. Key structural features include:

-

Thiophene core: Provides aromatic stability and electronic diversity.

-

2,5-Dimethylpyrrole: Introduces nitrogen-based basicity and steric bulk.

-

Phenyl group: Enhances lipophilicity and π-π stacking potential.

-

Ethyl ester: Facilitates derivatization and modulates pharmacokinetic properties .

Table 1: Molecular Descriptors of Ethyl 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate

| Property | Value | Source |

|---|---|---|

| CAS No. | 302575-65-1 | |

| Molecular Formula | C₁₉H₁₉NO₂S | |

| Molecular Weight | 325.43 g/mol | |

| IUPAC Name | Ethyl 2-(2,5-dimethylpyrrol-1-yl)-4-phenylthiophene-3-carboxylate | |

| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N3C(=CC=C3C)C | |

| InChIKey | IKVPDFICNKIYLP-UHFFFAOYSA-N |

Synthesis and Derivatization

Synthetic Pathways

The synthesis of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-3-carboxylate likely involves multi-step methodologies:

Step 1: Formation of the Thiophene Core

A Gewald-like reaction may assemble the thiophene ring. For instance, ethyl cyanoacetate reacts with a ketone (e.g., acetophenone) and elemental sulfur in the presence of a base (e.g., diethylamine) to form ethyl 2-amino-4-phenylthiophene-3-carboxylate .

Representative Reaction:

$$ \text{Ethyl cyanoacetate} + \text{Acetophenone} + \text{S}_8 \xrightarrow{\text{Et}_2\text{NH}} \text{Ethyl 2-amino-4-phenylthiophene-3-carboxylate} $$

Step 2: Pyrrole Substitution

The amino group on the thiophene undergoes nucleophilic substitution with 2,5-dimethylpyrrole-1-carbonyl chloride or similar electrophiles to install the pyrrole moiety.

Optimization Challenges

-

Steric Hindrance: Bulky substituents (phenyl, pyrrole) may slow reaction kinetics.

-

Regioselectivity: Ensuring substitution at the correct positions requires careful control of reaction conditions (e.g., temperature, catalysts) .

Physicochemical Properties

Solubility and Stability

While solubility data are unavailable, the ethyl ester group likely enhances solubility in polar organic solvents (e.g., ethanol, DMSO). The compound is stable under standard storage conditions but may hydrolyze in strongly acidic or basic environments due to the ester linkage.

Table 2: Comparison with Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| Ethyl 2-(2,5-dimethylpyrrol-1-yl)-4-phenylthiophene-3-carboxylate | C₁₉H₁₉NO₂S | 325.43 | Parent compound |

| Ethyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate | C₁₅H₁₇NO₂ | 243.30 | Replaces thiophene with pyrrole |

| Methyl 4-cyano-2,5-dimethylpyrrole-3-carboxylate | C₉H₁₀N₂O₂ | 178.19 | Smaller, lacks thiophene/phenyl |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume